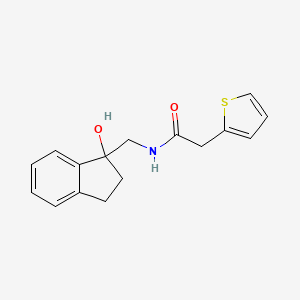

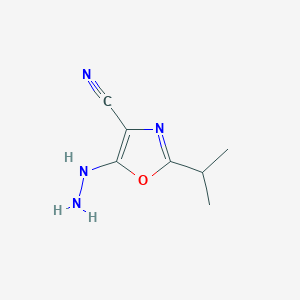

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives synthesized for different purposes, such as opioid agonists, antioxidants, and other biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and characterization of similar acetamide derivatives.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, including acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . Similarly, the synthesis of kappa-opioid agonists involves the introduction of various substituents at specific positions to achieve potent biological activity . The synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide also involves reactions with chlorosilanes, leading to the formation of silaheterocyclic compounds . These methods may be applicable to the synthesis of the compound , with appropriate modifications to incorporate the indenyl and thiophenyl moieties.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For the compound of interest, similar analytical methods would be employed to elucidate its molecular structure.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions depending on their substituents. For instance, silylated acetamides can undergo transsilylation and hydrolysis, leading to the formation of different silanols and silanes . The reactivity of the compound "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide" would likely be influenced by the presence of the hydroxy-indenyl and thiophenyl groups, which could affect its chemical stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of halogens into the phenyl ring of indole-based acetamides has been shown to significantly affect their antioxidant activity . The presence of a thiophenyl group in the compound of interest may similarly impact its physical properties and chemical behavior, potentially affecting its solubility and stability.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation and Antimalarial Drug Synthesis:

- Magadum and Yadav (2018) discussed the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. They utilized Novozym 435 for chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is crucial for antimalarial drug development (Magadum & Yadav, 2018).

Silylation and Structural Properties of Heterocycles:

- A study by Lazareva et al. (2017) focused on the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles. This study is significant for understanding the structural and reactive properties of related compounds (Lazareva et al., 2017).

Coordination Complexes and Antioxidant Activity:

- Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination with Co(II) and Cu(II) ions. The study explored the self-assembly process, hydrogen bonding, and antioxidant activities of these complexes (Chkirate et al., 2019).

N-Substituted Amide Hydrolysis in High-Temperature Water:

- Duan, Dai, and Savage (2010) investigated the hydrolysis of N-substituted amides, like N-methylacetamide, in high-temperature water. This research is crucial for understanding the stability and reactivity of similar compounds in different conditions (Duan, Dai, & Savage, 2010).

DNA and Protein Binding Studies:

- Raj (2020) conducted a study on the DNA-binding interactions of N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and related compounds. This research offers insights into the molecular interactions and potential therapeutic applications of these compounds (Raj, 2020).

Propiedades

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-15(10-13-5-3-9-20-13)17-11-16(19)8-7-12-4-1-2-6-14(12)16/h1-6,9,19H,7-8,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVQKHSSINURKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)

![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)